molecular formula C19H29N5O4 B2962785 pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 326018-60-4

pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No. B2962785
M. Wt: 391.472
InChI Key: IYEWZJQGAPOPBG-UHFFFAOYSA-N
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Description

The compound appears to be a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are found in many biological molecules, such as DNA, RNA, and ATP. The azepan-1-yl group indicates the presence of a seven-membered nitrogen-containing ring, while the acetate group is a common functional group in organic chemistry.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar purine derivatives often involves nucleophilic substitution reactions, condensation reactions, or ring-closing reactions.



Molecular Structure Analysis

The molecular structure likely contains a purine core, with various substituents attached. These may include a pentyl group, an acetate group, and an azepan-1-yl group.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, purine derivatives can undergo a variety of reactions, including alkylation, acylation, and various ring-opening and ring-closing reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of various functional groups, and the overall charge distribution within the molecule.


Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis often involves the transformation of simpler molecules into more complex ones through various reactions. For example, the treatment of 2-methylfuran with phosphoric acid yields tetrameric products, demonstrating the possibility of complex molecular synthesis from simpler precursors (Ishigaki & Shono, 1974). This process's understanding can be crucial for synthesizing complex molecules like pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate.

Bioorthogonal Chemistry

Bioorthogonal chemical reporters enable the direct visualization and identification of acetylated proteins, providing insights into protein function and regulation (Yang, Ascano, & Hang, 2010). This approach could potentially be adapted to study modifications or interactions involving compounds like pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate in biological systems.

Organic Chemistry and Drug Design

In the context of drug design, understanding the synthesis and functionalization of complex molecules is crucial. For instance, the synthesis of 4-arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists demonstrates the intricate chemical modifications possible for therapeutic purposes (Iso & Kozikowski, 2006). Such knowledge could inform the development of novel compounds with specific biological activities.

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would likely depend on its specific biological or chemical properties. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better activity or fewer side effects.


Please note that this is a very general analysis based on the limited information available. For a more detailed and accurate analysis, more specific information or resources would be needed.


properties

IUPAC Name

pentyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4/c1-3-4-9-12-28-14(25)13-24-15-16(22(2)19(27)21-17(15)26)20-18(24)23-10-7-5-6-8-11-23/h3-13H2,1-2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWZJQGAPOPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

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